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Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B105057

For Researchers, Scientists, and Drug Development Professionals

Cinnoline, a bicyclic aromatic heterocycle, is a scaffold of significant interest in medicinal
chemistry and materials science.[1][2][3][4] This in-depth technical guide provides a
comprehensive overview of the chemical properties and reactivity of the cinnoline ring system,
offering valuable insights for the rational design and synthesis of novel cinnoline-based
compounds.

Physicochemical and Spectroscopic Properties

Cinnoline (1,2-benzodiazine) is a pale yellow solid with a melting point of 39°C.[5] It is a weak
base, with a pKa of 2.64.[5] The presence and position of substituents on the cinnoline ring can
significantly influence its physicochemical properties.

Spectroscopic Data

The following tables summarize key spectroscopic data for cinnoline and some of its
derivatives, providing a reference for characterization.

Table 1: *H NMR Spectroscopic Data of Cinnoline Derivatives
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Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
H-3: 8.25 (dd, J=4.2, 1.8 Hz),
H-4: 7.65 (dd, J=8.4, 4.2 Hz),
. _ H-5: 7.95 (d, J=8.4 Hz), H-6:
Cinnoline CDClIs
7.70 (ddd, J=8.4, 6.9, 1.5 Hz),
H-7: 7.80 (ddd, J=8.4, 6.9, 1.5
Hz), H-8: 8.40 (d, J=8.4 Hz)
8-Nitro-4-(p-
_ _ _ 7.85 (3H, d), 7.5 (4H, m, Ar-H)
aminophenylsulfonamido)cinno  CDCls
. . [6]
line-3-carboxamide
6-Chloro-4-(p-
. _ _ 7.9 (1H,s), 7.8 (2H,d), 7.5
aminophenylsulfonamido)cinno  CDCls
] ) (4H, m, Ar-H)[6]
line-3-carboxamide
8-Methyl-4-(p-
] ] ) 79 (1H,s), 7.8 (2H,d), 7.5
aminophenylsulfonamido)cinno  CDCls

line-3-carboxamide

(3H, m, Ar-H), 2.3 (3H, s)[6]

Table 2: 3C NMR Spectroscopic Data of Cinnoline Derivatives
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Compound Solvent Chemical Shifts (6, ppm)

146.2 (C-8a), 145.9 (C-4),
. _ 132.3 (C-6), 131.9 (C-8), 129.8

Cinnoline CDClIs
(C-4a), 128.0 (C-5), 127.5 (C-
7), 122.1 (C-3)

8-Nitro-4-(p-

aminophenylsulfonamido)cinno  Not specified Not available

line-3-carboxamide

6-Chloro-4-(p-

aminophenylsulfonamido)cinno  Not specified Not available

line-3-carboxamide

8-Methyl-4-(p-

aminophenylsulfonamido)cinno  Not specified Not available

line-3-carboxamide

Table 3: IR and UV-Vis Spectroscopic Data of Cinnoline Derivatives

Compound IR (KBr, cm™?) UV-Vis (Amax, nm)
Cinnoline Not available 222,277, 310, 321
8-Nitro-4-(p- 3481 (-NH), 3361-3218 (-
aminophenylsulfonamido)cinno  NHz), 3106 (-CH), 1631 (-CO) Not available
line-3-carboxamide [6]

6-Chloro-4-(p- 3480 (-NH), 3360-3217 (-
aminophenylsulfonamido)cinno  NHz), 3105 (-CH), 1630 (-CO), Not available
line-3-carboxamide 750 (C-CI)[6]

8-Methyl-4-(p- 3482 (-NH), 3362-3219 (-
aminophenylsulfonamido)cinno  NHz), 3107 (-CH), 1632 (-CO) Not available

line-3-carboxamide

[6]

Reactivity of the Cinnoline Ring
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The reactivity of the cinnoline ring is dictated by the presence of the two adjacent nitrogen
atoms, which are electron-withdrawing and influence the electron density distribution in both
the pyridazine and benzene rings.

Electrophilic Aromatic Substitution

Electrophilic attack on the cinnoline ring predominantly occurs on the benzene ring, which is
more electron-rich compared to the electron-deficient pyridazine ring.[5] Substitution typically
takes place at the 5- and 8-positions.

Nitration: Nitration of chloro-4-hydroxycinnolines with nitric acid or mixed acid has been
studied, with substitution patterns influenced by the existing substituents.[7]

Halogenation: Bromination of quinolines and other benzazines often yields a mixture of
products, and similar complexity can be expected with cinnoline.[8]

Cinnoline Rin Electrophile (E+) - Wheland Intermediate -H+ 5- or 8-Substituted
9 o (Sigma Complex) Cinnoline

Click to download full resolution via product page

Caption: Generalized pathway for electrophilic substitution on the cinnoline ring.

Nucleophilic Aromatic Substitution

The pyridazine ring of cinnoline is susceptible to nucleophilic attack, particularly at the 4-
position, due to the electron-withdrawing effect of the nitrogen atoms. The presence of a good
leaving group, such as a halogen, at this position facilitates substitution.
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4-Halocinnoline
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Intermediate
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4-Substituted Cinnoline

Click to download full resolution via product page
Caption: Experimental workflow for nucleophilic substitution on a 4-halocinnoline.

N-Oxidation

The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This reaction
typically involves the use of peroxy acids, such as peracetic acid generated in situ from acetic
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acid and hydrogen peroxide.[9] N-oxidation can alter the reactivity of the ring, often activating it
towards further functionalization.

Reduction

Catalytic hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established
transformation, and similar reductions can be applied to the cinnoline ring system to produce
dihydro- or tetrahydrocinnoline derivatives.[9]

Metal-Catalyzed Cross-Coupling Reactions

Halogenated cinnolines are valuable substrates for various palladium-catalyzed cross-coupling
reactions, enabling the introduction of a wide range of substituents.

e Suzuki-Miyaura Coupling: This reaction couples a halocinnoline with a boronic acid or its
ester to form a C-C bond.

e Sonogashira Coupling: This involves the coupling of a halocinnoline with a terminal alkyne.

o Heck Reaction: This reaction forms a C-C bond between a halocinnoline and an alkene.
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Caption: Relationship between halocinnolines and various cross-coupling reactions.

Key Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the cinnoline
ring.

Synthesis of the Cinnoline Core

The Richter synthesis is a classical method for the formation of the cinnoline ring system.[3][6]
[10]

+ Reaction: Diazotization of an o-aminoarylpropiolic acid followed by intramolecular cyclization.

« Starting Material: o-Aminoarylpropiolic acid.
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e Reagents: Sodium nitrite (NaNOz), hydrochloric acid (HCI).
e General Procedure:
o The o-aminoarylpropiolic acid is dissolved in aqueous HCI.
o The solution is cooled to 0-5 °C.
o A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

o The reaction mixture is stirred for a specified time, then allowed to warm to room
temperature.

o The product, typically a 4-hydroxycinnoline-3-carboxylic acid, precipitates and is collected
by filtration.

o Typical Yield: Moderate to good, depending on the substrate.
This multi-step synthesis provides access to biologically active 4-aminocinnoline derivatives.[2]
o Step 1: Diazotization of Substituted Aniline:
o Dissolve the substituted aniline (1.0 eq) in a mixture of concentrated HCI and water.
o Cool the solution to 0-5°C in an ice bath.
o Slowly add a cold, saturated solution of sodium nitrite (1.0 eq).
e Step 2: Coupling with Cyanoacetamide:
o Prepare a solution of cyanoacetamide (1.0 eq) and sodium acetate in aqueous ethanol.
o Add the cold diazonium salt solution from Step 1 to this mixture with stirring.
o The resulting phenylhydrazono(cyano)acetamide is collected by filtration.
o Step 3: Intramolecular Cyclization:

o To anhydrous AICls in chlorobenzene, add the product from Step 2.
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[e]

Pass nitrogen gas through the mixture and reflux for 2 hours.

o

After cooling, add dilute HCI and heat on a water bath.

Cool, filter, and wash the solid with dilute NaOH solution.

[¢]

o

Recrystallize the product from a suitable solvent (e.g., methanol/water).

» Typical Yield: Varies depending on the substituent.

Functionalization of the Cinnoline Ring

This protocol is adapted from general procedures for the N-oxidation of quinolines.[9]
o Reagents: Cinnoline, glacial acetic acid, hydrogen peroxide (30-35%).

e Procedure:

o

Dissolve the cinnoline derivative in glacial acetic acid in a round-bottom flask.

o Add an excess of aqueous hydrogen peroxide portion-wise to the stirred solution,
maintaining the temperature at 60-70°C with cooling if necessary.

o Heat the reaction mixture for several hours, monitoring the reaction by TLC.

o After completion, neutralize the mixture with a base (e.g., sodium carbonate) and extract
with an organic solvent (e.g., chloroform).

o The product can be purified by distillation under reduced pressure or crystallization.
» Typical Yield: Good to excellent.
This general protocol can be adapted for various halocinnoline substrates.[1]

e Reagents: Halocinnoline (1.0 eq), boronic acid or pinacol ester (1.2-1.5 eq), palladium
catalyst (e.g., Pd(PPhs)4, 2-5 mol%), base (e.g., K2COs, NazCOs, 2.0 eq), solvent (e.g.,
dioxane/water, DMF).

e Procedure:
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o To a flame-dried Schlenk flask, add the halocinnoline, boronic acid, palladium catalyst, and
base.

o Add the degassed solvent.
o Heat the reaction mixture to 80-100 °C with vigorous stirring.
o Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the mixture, dilute with an organic solvent, and wash with water
and brine.

o Dry the organic layer, concentrate, and purify the crude product by flash column
chromatography.

o Typical Yield: Generally good, but dependent on the specific substrates and reaction
conditions.

Table 4: Representative Reaction Yields for Cinnoline Functionalization
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Reaction

Substrate

Reagents

Product

Yield (%)

Neber-Bossel

(2-
Aminophenyl)hyd

1. Diazotization,
2. Reduction, 3.

3-

60-70%[11]

Synthesis ] Hydroxycinnoline
roxyacetate HCI (boil)
0-
Borsche-Herbert ) ) 4-
] Aminoacetophen  NaNO:z, acid ] ) 70-90%]11]
Reaction Hydroxycinnoline
one
3,5-
. . 3-(315_ ..
) ] 3- Dimethylisoxazol ) ) Optimized to
Suzuki Coupling o ) ) Dimethylisoxazol
Bromoquinoline e-4-boronic acid o >95%[12]
) -4-yl)quinoline
pinacol ester
_ 4-
Sonogashira
i 4-lodotoluene Phenylacetylene (Phenylethynyl)to  60%[13]
Coupling
luene
] 1,2,3,4-
Catalytic o Co-graphene o
) Quinoline ] Tetrahydroquinoli  90-100%[14]
Hydrogenation composite, Hz2
ne
Conclusion

The cinnoline ring system represents a versatile and valuable scaffold in modern organic

chemistry. A thorough understanding of its chemical properties and reactivity is paramount for

the successful design and synthesis of novel derivatives with tailored biological activities and

material properties. This guide has provided a comprehensive overview of the fundamental

aspects of cinnoline chemistry, including its spectroscopic characterization, reactivity patterns,

and key experimental protocols for its synthesis and functionalization. The presented data and

methodologies serve as a valuable resource for researchers, scientists, and drug development

professionals working with this important heterocyclic motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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